An In-depth Technical Guide to 3-[(2-Methylphenyl)methyl]azetidine hydrochloride (CAS 1989659-85-9)
An In-depth Technical Guide to 3-[(2-Methylphenyl)methyl]azetidine hydrochloride (CAS 1989659-85-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride, a substituted azetidine derivative with potential applications in pharmaceutical research and development. Due to the limited publicly available data for this specific compound, this document synthesizes information from analogous structures and established principles of organic synthesis and medicinal chemistry to present a scientifically grounded resource for researchers.
Introduction: The Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and well-defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties.[1] Azetidine derivatives have shown a wide range of pharmacological activities, including applications in neuropharmacology and as intermediates in the synthesis of complex bioactive molecules.[1] The subject of this guide, 3-[(2-Methylphenyl)methyl]azetidine hydrochloride, combines the azetidine core with a substituted benzyl group, suggesting its potential as a novel building block or a pharmacologically active agent.
Physicochemical Properties and Structural Elucidation
Based on its chemical structure, the key physicochemical properties of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride can be predicted. A summary of these properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1989659-85-9 | [2] |
| Molecular Formula | C11H16ClN | [3] |
| Molecular Weight | 197.71 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Inferred[1] |
| Solubility | Soluble in water and polar organic solvents | Inferred[1] |
| Predicted XlogP | 2.6 | [3] |
Structural Diagram
Caption: Chemical structure of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride.
Proposed Synthesis Pathway
Conceptual Synthesis Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example and would require optimization for the specific synthesis of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride.
Step 1: Synthesis of a suitable 3-substituted azetidine precursor.
A common starting material for 3-substituted azetidines is N-protected azetidin-3-one. This can be subjected to various reactions to introduce a handle for further functionalization.
Step 2: Introduction of the (2-Methylphenyl)methyl moiety.
A plausible approach is the reductive amination of a 3-aminoazetidine precursor with 2-methylbenzaldehyde.
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To a solution of N-Boc-3-aminoazetidine (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add 2-methylbenzaldehyde (1.1 equivalents).
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Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 equivalents), portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Deprotection and Hydrochloride Salt Formation.
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Dissolve the crude N-Boc protected product in a suitable solvent like dioxane or methanol.
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Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude hydrochloride salt.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford 3-[(2-Methylphenyl)methyl]azetidine hydrochloride as a crystalline solid.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the benzylic methylene protons, the aromatic protons of the tolyl group, and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule, including the carbons of the azetidine ring, the benzylic carbon, the aromatic carbons, and the methyl carbon.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecule. The mass spectrum would be expected to show the molecular ion peak corresponding to the free base of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a vital tool for assessing the purity of the final compound. A suitable reversed-phase method can be developed to separate the target compound from any starting materials, byproducts, or impurities.[4]
Exemplary Analytical Workflow
Caption: A typical analytical workflow for compound characterization.
Potential Pharmacological Applications
While specific pharmacological data for 3-[(2-Methylphenyl)methyl]azetidine hydrochloride is not available, the structural motifs present in the molecule allow for informed speculation on its potential biological activities.
Central Nervous System (CNS) Activity
Many 3-substituted azetidine derivatives have been investigated for their effects on the central nervous system.[5] The presence of the lipophilic (2-methylphenyl)methyl group may facilitate penetration of the blood-brain barrier. Compounds with similar structures have been explored as triple reuptake inhibitors (TRIs), which modulate the levels of serotonin, norepinephrine, and dopamine in the brain and have potential as antidepressants.[5]
Antibacterial Properties
The azetidine scaffold is a component of several classes of antibiotics. While the specific substitution in this compound does not immediately suggest antibacterial action, novel azetidine derivatives are continuously being explored as potential antimicrobial agents.[6]
As a Building Block in Drug Discovery
Perhaps the most immediate application of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride is as a versatile building block in the synthesis of more complex molecules. The primary amine of the azetidine ring can be further functionalized to generate a library of compounds for screening against various biological targets.
Conclusion and Future Directions
3-[(2-Methylphenyl)methyl]azetidine hydrochloride represents a novel chemical entity with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential applications based on the established chemistry of analogous compounds. Future research should focus on the development and optimization of a robust synthetic route, followed by thorough analytical characterization and a systematic evaluation of its pharmacological properties. Such studies will be crucial in unlocking the full potential of this and other related azetidine derivatives in the drug discovery pipeline.
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![Chemical structure of 3-[(2-Methylphenyl)methyl]azetidine](https://i.imgur.com/example.png)
